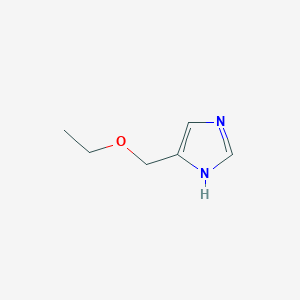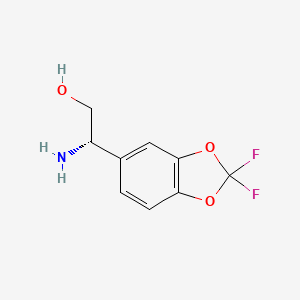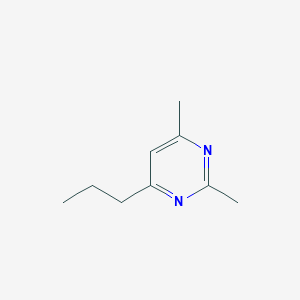
2,4-Dimethyl-6-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-propylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H14N2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-propylpyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route may involve the reaction of 2,4-dimethylpyrimidine with propyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl positions, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonium acetate in acetic acid for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
2,4-Dimethyl-6-propylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dimethyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapy.
類似化合物との比較
2,4-Dimethyl-6-propylpyrimidine can be compared with other similar pyrimidine derivatives, such as:
2,4-Dimethylpyrimidine: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
2,6-Dimethylpyrimidine: Has a different substitution pattern, leading to variations in its properties and applications.
4,6-Dimethylpyrimidine: Another isomer with distinct chemical and biological characteristics.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
2,4-dimethyl-6-propylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-5-9-6-7(2)10-8(3)11-9/h6H,4-5H2,1-3H3 |
InChIキー |
UBEDBJBYTONTQP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


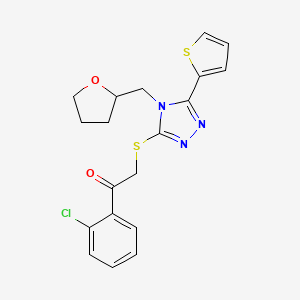
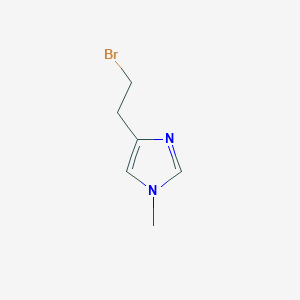
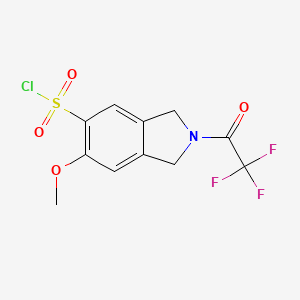
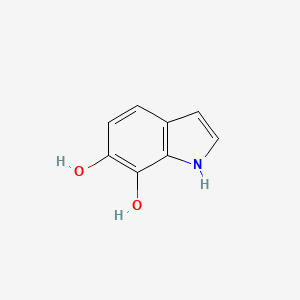



![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
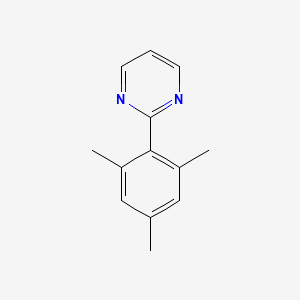


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
